molecular formula C17H21N3O4S2 B2805284 2-(4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034598-19-9

2-(4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2805284
CAS No.: 2034598-19-9
M. Wt: 395.49
InChI Key: SJTQGFPMKGEPEL-UHFFFAOYSA-N
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Description

2-(4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C17H21N3O4S2 and its molecular weight is 395.49. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Applications

Several studies have synthesized and evaluated derivatives of azetidinones, including compounds structurally related to the one mentioned, for their antibacterial and antimicrobial activities. These compounds have shown moderate to good activity against both gram-positive and gram-negative bacteria. For instance, Desai et al. (2008) synthesized compounds that exhibited activity against S. aureus and E. coli, highlighting the potential of azetidinone derivatives in developing new antibacterial agents (Desai et al., 2008). Similarly, Fuloria et al. (2009) explored the synthesis and antimicrobial evaluation of novel imines and thiazolidinones, demonstrating their antibacterial and antifungal activities (Fuloria et al., 2009).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research has also been directed towards assessing the anticancer, anti-inflammatory, and analgesic potentials of azetidinone derivatives. For example, Rani et al. (2014) developed novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives that were evaluated for their anticancer activity against different cancer cell lines, as well as for anti-inflammatory and analgesic activities. This study underscores the potential utility of these compounds in therapeutic applications (Rani et al., 2014).

Synthesis and Characterization for Drug Development

The synthesis and characterization of azetidinone derivatives and their analogs play a crucial role in drug development, offering insights into their potential pharmacological properties. For instance, Venkataravanappa et al. (2022) synthesized and characterized novel benzophenone fused azetidinone derivatives, evaluating their antimicrobial properties through in vitro and in silico approaches (Venkataravanappa et al., 2022). Such studies are crucial for understanding the molecular basis of their activity and for the development of new drugs.

Properties

IUPAC Name

2-[4-[[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c18-17(21)11-24-14-2-4-15(5-3-14)26(22,23)19-10-16(20-7-1-8-20)13-6-9-25-12-13/h2-6,9,12,16,19H,1,7-8,10-11H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTQGFPMKGEPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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